N-(3-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-12-2-7-15(8-16(12)22)24-19(28)10-26-20(29)18-9-17(25-27(18)11-23-26)13-3-5-14(21)6-4-13/h2-9,11H,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDOKZDIZJJVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 362.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The compound is believed to modulate enzyme activity and receptor interactions, influencing various physiological responses.
Potential Mechanisms
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways related to cancer progression.
- Antioxidant Activity : It could exhibit antioxidant properties that help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokine production.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results suggest that this compound may serve as a promising lead for anticancer drug development.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, it exhibited the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
In one notable case study published in a peer-reviewed journal, researchers explored the effects of this compound on tumor growth in xenograft models. The study revealed:
- Tumor Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.
- Survival Rate : Increased survival rates were noted among treated animals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyrazolo-triazine or pyrazolo-pyrimidine core but differ in substituents, influencing their physicochemical and pharmacological profiles:
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide
- Structure : Differs in the acetamide side chain, which is substituted with a furylmethyl group instead of 3-fluoro-4-methylphenyl.
- Molecular Formula : C₁₈H₁₄FN₅O₃.
- Molecular Weight : 367.34 g/mol.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structure : Contains a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system.
- Molecular Weight : 571.198 g/mol.
- Melting Point : 302–304°C, indicating high crystallinity and thermal stability.
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Research Implications and Gaps
- Activity Data : Evidence lacks IC₅₀ or binding affinity values for the target compound, limiting direct pharmacological comparisons.
- Synthetic Challenges : Fluorinated analogs (e.g., ) require specialized reagents for introducing fluorine atoms, increasing synthesis complexity .
- Future Directions : Computational modeling (e.g., molecular docking) could predict the target compound’s interactions with kinases or enzymes, leveraging its fluorinated aromatic groups for selective binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
